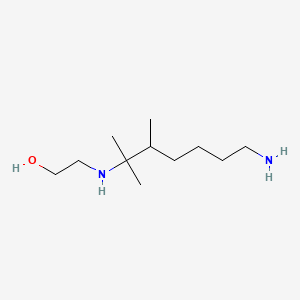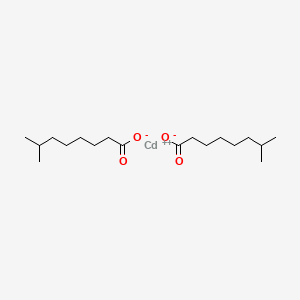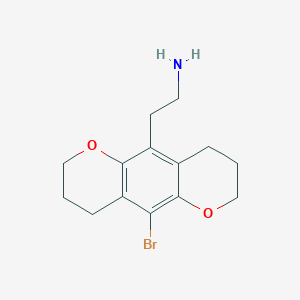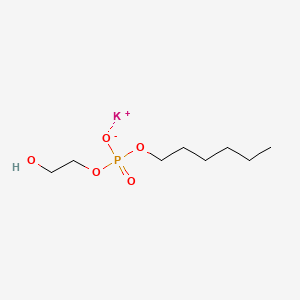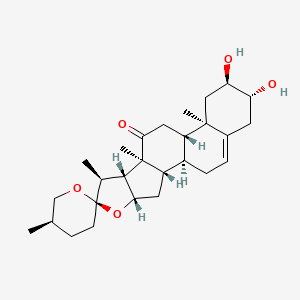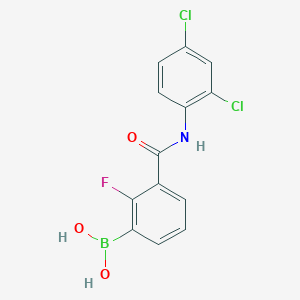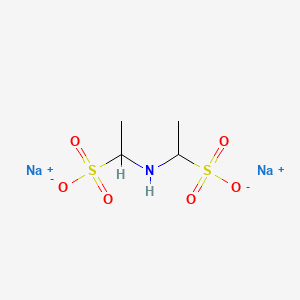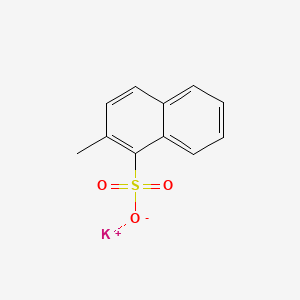
Potassium 2-methylnaphthalenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-methylnaphthalenesulphonate is a chemical compound with the molecular formula C11H9KO3S. It is a potassium salt of 2-methylnaphthalenesulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-methylnaphthalenesulphonate can be synthesized through the sulfonation of 2-methylnaphthalene followed by neutralization with potassium hydroxide. The sulfonation process typically involves the reaction of 2-methylnaphthalene with sulfuric acid or oleum under controlled temperature conditions. The resulting 2-methylnaphthalenesulphonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for sulfonation and neutralization, ensuring efficient production and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Potassium 2-methylnaphthalenesulphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium 2-methylnaphthalenesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-methylnaphthalenesulphonate
- Potassium naphthalenesulphonate
- Sodium naphthalenesulphonate
Uniqueness
Potassium 2-methylnaphthalenesulphonate is unique due to its specific structure and properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill. Its potassium salt form provides distinct solubility and reactivity characteristics compared to its sodium counterparts.
Propriétés
Numéro CAS |
93892-69-4 |
|---|---|
Formule moléculaire |
C11H9KO3S |
Poids moléculaire |
260.35 g/mol |
Nom IUPAC |
potassium;2-methylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.K/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
JNFMKJSGDMMHTL-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


